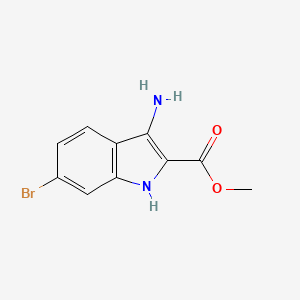

methyl 3-amino-6-bromo-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-6-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-15-10(14)9-8(12)6-3-2-5(11)4-7(6)13-9/h2-4,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVKCBZXUPECEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249958 | |

| Record name | Methyl 3-amino-6-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924861-73-4 | |

| Record name | Methyl 3-amino-6-bromo-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924861-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-6-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthesis of Methyl 3-Amino-6-Bromo-1H-Indole-2-Carboxylate

The synthesis of this compound typically involves several steps, including the bromination of indole derivatives and subsequent reactions to introduce the amino and carboxylate groups. The following general synthetic pathways have been documented:

- Bromination Reaction : The introduction of bromine at the 6-position of the indole ring can be achieved through electrophilic bromination using reagents such as N-bromosuccinimide (NBS) under controlled conditions.

- Amino Group Introduction : The amino group can be introduced via reduction methods or direct amination techniques, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Carboxylation : The carboxylate group is typically introduced through carboxylation reactions, which may involve the use of carbon dioxide in the presence of bases or other carboxylic acid derivatives.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

Antiviral Activity

Research has shown that indole derivatives, including this compound, can inhibit the activity of viral enzymes such as integrase, which is crucial for viral replication. For instance, studies have reported that compounds with similar structures effectively inhibit HIV integrase with IC50 values in the low micromolar range, indicating their potential as antiviral agents .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties against various bacterial strains. Indole derivatives have been noted for their ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways .

Anti-inflammatory Effects

Indole derivatives are known to exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production. This makes them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may vary depending on the specific application, but it generally involves binding to these targets and modulating their activity.

Comparison with Similar Compounds

Methyl 3-Acetyl-6-Chloro-1H-Indole-2-Carboxylate ()

- Structure : Chloro substituent at position 6, acetyl group at position 3.

- Synthesis : Prepared via acylation of methyl 6-chloro-1H-indole-2-carboxylate with acetyl chloride (58.8% yield).

- Properties : Melting point 220–222°C; characterized by $ ^1H $ NMR and mass spectrometry.

- Key Differences: The chloro substituent (vs. bromo) reduces steric bulk and alters electronic effects. The acetyl group at position 3 lacks the nucleophilic character of the amino group, limiting its utility in further functionalization.

Methyl 2-Bromo-3-Cyclohexyl-1H-Indole-6-Carboxylate ()

- Structure : Bromo at position 2, cyclohexyl at position 3, ester at position 5.

- Key Differences: Bromine at position 2 (vs. 6) changes regioselectivity in reactions like cross-coupling. The bulky cyclohexyl group at position 3 may hinder interactions in biological systems compared to the amino group.

Methyl 3-Bromo-1H-Indole-2-Carboxylate ()

- CAS : 220664-31-3.

- Bromine at position 3 (vs. 6) alters reactivity in electrophilic substitution or metal-catalyzed reactions.

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid ()

- Structure : Chloro at position 7, methyl at position 3, carboxylic acid at position 2.

- Key Differences: Carboxylic acid (vs. methyl ester) increases acidity and reduces lipophilicity. Methyl group at position 3 (vs. amino) limits hydrogen bonding and derivatization options.

Methyl 6-Bromo-3-Methyl-1H-Indole-4-Carboxylate ()

- CAS : 1583272-35-6.

- Structure : Bromo at position 6, methyl at position 3, ester at position 4.

- Key Differences: Ester at position 4 (vs. 2) changes electronic distribution across the indole ring. Methyl group at position 3 (vs. amino) reduces nucleophilicity and hydrogen-bonding capacity.

Comparative Analysis of Key Features

Physicochemical Properties

- Melting Points: The acetylated analog () has a high melting point (220–222°C), suggesting that the amino-bromo derivative may similarly exhibit high thermal stability due to intermolecular hydrogen bonding.

- Solubility: The amino group likely enhances aqueous solubility compared to methyl or cyclohexyl substituents ().

Biological Activity

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have shown promise as HIV-1 integrase strand transfer inhibitors (INSTIs). A study on structurally similar compounds revealed that indole-2-carboxylic acid derivatives effectively inhibit the strand transfer of HIV-1 integrase . For example, compound 3 in the study showed an IC50 value of 12.41 μM against HIV-1 integrase .

Anticancer Activity

Indole derivatives have demonstrated potential anticancer properties. While specific data for methyl 3-amino-6-bromo-1H-indole-2-carboxylate is not available, structurally similar compounds have shown promising results. For instance, some indole derivatives exhibited potent anticancer activity with IC50 values reaching picomolar potency in KB, H460, and HT-29 cell lines .

Anti-inflammatory Properties

Indole-based compounds have been reported to possess anti-inflammatory activities. Although specific data for our compound of interest is lacking, related indole derivatives have shown potential in this area .

Structure-Activity Relationship (SAR)

Based on studies of similar compounds, we can infer some structure-activity relationships:

- The indole core is crucial for biological activity .

- The carboxyl group at the C2 position plays a role in chelating Mg2+ ions, which is important for integrase inhibition .

- Modifications at the C3 and C6 positions can significantly affect the compound's activity .

While specific mechanisms for this compound are not provided, we can hypothesize based on similar compounds:

- HIV-1 Integrase Inhibition: The compound may chelate Mg2+ ions in the active site of the integrase enzyme, disrupting its function .

- Anticancer Activity: It may interact with cellular pathways involved in cancer progression, potentially through enzyme inhibition or receptor binding .

Research Gaps and Future Directions

- Specific biological assays for this compound are needed to confirm its activities.

- Structure-activity relationship studies focusing on the effects of the 3-amino and 6-bromo substituents would provide valuable insights.

- Investigation of potential synergistic effects with other therapeutic agents could reveal new applications.

Preparation Methods

Diazotization and Cyclization Route

The synthesis of 6-bromoindole (4 ) from para-aminotoluene involves:

-

Diazotization with NaNO₂/HCl.

-

Bromination using CuBr.

Optimization Note : Scalability issues in early steps were resolved by replacing toxic solvents with dioxane-water mixtures, achieving yields >75% for multigram batches.

Carboxylation at Position 2

6-Bromoindole undergoes directed lithiation at position 2 using LDA (lithium diisopropylamide), followed by quenching with CO₂ to yield 6-bromoindole-2-carboxylic acid (2 ).

Critical Parameters :

-

Temperature: −78°C to prevent ring decomposition.

-

Protecting groups: N-Methylation avoids competing side reactions but requires subsequent demethylation.

Esterification to Methyl 6-Bromoindole-2-Carboxylate

Acid-Catalyzed Esterification

Treatment of 2 with methanol and concentrated HCl (gas) at 0°C achieves near-quantitative conversion to the methyl ester (3 ).

Reaction Conditions :

-

Solvent: Methanol (200 mL per 10 g substrate).

-

Workup: Ammonia-mediated neutralization prevents ester hydrolysis during extraction.

Yield : 83–89% after preparative HPLC purification.

Introducing the 3-Amino Group: Palladium-Catalyzed Cross-Coupling

Buchwald–Hartwig Amination

Methyl 3-bromo-6-bromoindole-2-carboxylate (5 ) reacts with ammonia equivalents under Pd catalysis:

Catalytic System :

Challenges :

-

Competing dimerization : Additives like tetrabutylammonium bromide (TBAB) suppress homocoupling.

-

Regioselectivity : Electronic effects from the 2-ester direct amination exclusively to position 3.

Yield : 62–68% after column chromatography.

Alternative Pathways: Nitration/Reduction Sequence

Directed Nitration at Position 3

Methyl 6-bromoindole-2-carboxylate undergoes nitration using HNO₃/AcOH at −10°C, yielding the 3-nitro derivative (6 ).

Regiochemical Control :

Catalytic Hydrogenation

Reduction of 6 with H₂/Pd/C in ethanol converts the nitro group to amino, furnishing the target compound.

Limitations :

-

Over-reduction of the indole ring occurs above 40 psi H₂ pressure.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Solvent Recycling

Dioxane and methanol are recovered via fractional distillation, reducing waste in multikilogram syntheses.

Chromatography Alternatives

-

Precipitative crystallization : Targets the methyl ester’s low solubility in hexane at −20°C.

-

Acid-base extraction : Exploits pH-dependent solubility of intermediates.

Emerging Methodologies

Q & A

Q. Critical Conditions :

- Temperature control (<90°C) to prevent decomposition of sensitive intermediates .

- Use of anhydrous solvents (e.g., DMF) for amination to avoid side reactions.

- Purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product .

Advanced: How can researchers optimize regioselectivity during bromination and amination steps to avoid undesired byproducts?

Answer:

Regioselectivity challenges arise due to competing reaction sites on the indole ring. Strategies include:

- Directed Bromination : Use directing groups (e.g., methoxy or ester groups) to steer bromination to the 6-position. For example, steric hindrance from the 2-carboxylate group can favor bromination at the 6-position .

- Catalytic Systems : Copper(I)-mediated amination (e.g., CuI/PEG-400) enhances selectivity for the 3-position by stabilizing transition states .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates and reduce aggregation, favoring desired pathways .

Data Analysis : Monitor reactions using TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm regiochemistry via -NMR (e.g., coupling patterns for aromatic protons) .

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Answer:

- -NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and amino protons (δ 4.5–5.5 ppm, broad singlet). The 6-bromo substituent deshields adjacent protons, causing distinct splitting patterns .

- -NMR : Confirm ester carbonyl (δ ~165 ppm), aromatic carbons (δ 110–140 ppm), and brominated carbon (δ ~120 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H] expected at m/z 299.0) with <2 ppm error .

- TLC : Use 70:30 ethyl acetate/hexane for purity checks (Rf ~0.3) .

Advanced: How do electronic effects of the 3-amino and 6-bromo groups influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Bromo Group : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Electron-withdrawing nature accelerates oxidative addition with Pd catalysts .

- Amino Group : Enhances electron density at the 2-position via resonance, making the ester carbonyl more electrophilic for nucleophilic attacks (e.g., hydrolysis to carboxylic acids) .

Example : In Pd-catalyzed couplings, the 6-bromo substituent reacts preferentially over the 3-amino group, but competing dehalogenation may occur. Optimize using bulky ligands (e.g., XPhos) to suppress side reactions .

Basic: What are the recommended storage conditions to ensure stability of this compound?

Answer:

- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the amino group .

- Avoid exposure to moisture (hygroscopic DMF residues can hydrolyze the ester) .

- Use desiccants (e.g., silica gel) in storage vials for long-term stability .

Advanced: How can contradictory spectral data (e.g., NMR shifts) between batches be systematically resolved?

Answer:

Contradictions often arise from:

- Impurities : Residual solvents (e.g., DMF at δ 2.7–2.9 ppm) or unreacted intermediates. Purify via recrystallization (e.g., ethyl acetate/hexane) .

- Tautomerism : The amino group may participate in tautomeric equilibria. Use DMSO-d₆ to stabilize specific tautomers for consistent NMR readings .

- Instrument Calibration : Validate spectrometer settings with internal standards (e.g., TMS for -NMR) .

Basic: What biological activities have been reported for structurally similar indole derivatives?

Answer:

- Anti-inflammatory : Halogenated indoles (e.g., 6-bromo analogs) inhibit COX-2 via hydrophobic interactions in the active site .

- Anticancer : 3-Aminoindole derivatives intercalate DNA or target topoisomerases, as seen in ethyl 3-amino-5-fluoroindole-2-carboxylate studies .

- Neuroprotective : Amino and ester groups enhance blood-brain barrier permeability, as observed in tetrahydroindole frameworks .

Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

- DFT Calculations : Model electron density maps to predict sites of electrophilic/nucleophilic reactivity .

- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., GROMACS) .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and CYP450 interactions based on halogen and amino group presence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.